molecular formula C13H17NO4 B8186779 Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate

Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate

Cat. No.: B8186779
M. Wt: 251.28 g/mol
InChI Key: NNPZVJYFQGRHEV-NEPJUHHUSA-N
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Description

Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate is a chemical compound with a complex structure that includes a benzyl group, a hydroxytetrahydropyran ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the formation of the carbamate linkage. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl-containing compounds, while reduction reactions may produce alcohols .

Scientific Research Applications

Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ((3R,4R)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications.

Properties

IUPAC Name

benzyl N-[(3R,4R)-3-hydroxyoxan-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-12-9-17-7-6-11(12)14-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPZVJYFQGRHEV-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1NC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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